QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE

Catalog No.
S705167
CAS No.
61621-35-0
M.F
C9H11Cl2N3
M. Wt
232.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE

CAS Number

61621-35-0

Product Name

QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE

IUPAC Name

quinolin-3-ylhydrazine;dihydrochloride

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

InChI

InChI=1S/C9H9N3.2ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6,12H,10H2;2*1H

InChI Key

IBORBSYHSWWFAU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl

Potential Anti-Cancer Properties:

Studies have explored the possibility of 3-hydrazinoquinoline dihydrochloride as a potential anti-cancer agent. Research suggests it might exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from lung, breast, and colon cancers []. However, further investigation is necessary to understand its mechanism of action and potential efficacy in vivo (within a living organism) [].

Radioprotective Properties:

Research has also investigated the potential radioprotective properties of 3-hydrazinoquinoline dihydrochloride. Studies suggest it might offer some protection against radiation-induced damage in healthy cells. This property could be valuable in mitigating the side effects of radiation therapy in cancer treatment. However, more research is required to confirm these findings and understand the underlying mechanisms.

Other Potential Applications:

Limited research suggests 3-hydrazinoquinoline dihydrochloride might have other potential applications, including:

  • Antimicrobial activity: Studies have shown some antibacterial and antifungal activity against specific strains. However, further research is needed to determine its effectiveness and potential clinical applications.
  • Antiviral activity: Early research suggests potential antiviral activity against specific viruses. However, more studies are needed to confirm these findings and explore its potential as an antiviral agent.

Quinolin-3-yl-hydrazine dihydrochloride is a chemical compound characterized by its quinoline and hydrazine moieties. Quinoline is a bicyclic structure with a nitrogen atom, while hydrazine is a dihydrogen nitrogen compound. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the hydrazine component. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility in synthesizing other compounds.

, including:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are key intermediates in organic synthesis.
  • Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
  • Reduction Reactions: Hydrazines are known to be good reducing agents, allowing for the conversion of various functional groups.

These reactions highlight its versatility as a building block in organic synthesis.

Quinolin-3-yl-hydrazine dihydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of quinoline and hydrazine possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives have been investigated for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds containing quinoline structures have been noted for their anti-inflammatory properties.

The biological activities are attributed to the ability of the quinoline ring to interact with biological targets, including enzymes and receptors.

Several methods exist for synthesizing quinolin-3-yl-hydrazine dihydrochloride:

  • Hydrazinolysis of Quinoline Derivatives: Quinoline derivatives can be treated with hydrazine hydrate under reflux conditions to yield the corresponding hydrazine derivatives.
  • Condensation Reactions: The reaction of 2-chloroquinoline derivatives with hydrazine can produce quinolinyl hydrazines through nucleophilic substitution.
  • Autoxidation: Some methods involve autoxidation processes that facilitate the formation of complex quinoline derivatives from simpler precursors .

Quinolin-3-yl-hydrazine dihydrochloride finds applications in:

  • Pharmaceutical Development: It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex heterocycles.
  • Research Studies: Its unique structure makes it suitable for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving quinolin-3-yl-hydrazine dihydrochloride focus on its binding affinity with various biological macromolecules:

  • Enzyme Inhibition Studies: Investigations into how this compound interacts with specific enzymes can reveal its potential as a therapeutic agent.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to different biological targets, aiding in drug design efforts .

Quinolin-3-yl-hydrazine dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
2-ChloroquinolineQuinoline derivativeAntimicrobial, anticancerChlorine substituent enhances reactivity
4-Hydrazinylquinolin-2(1H)-oneHydrazine derivativeAntimicrobialContains additional functional groups
PyrazoloquinolineFused heterocycleAnticancerUnique pyrazole ring enhances biological activity

Quinolin-3-yl-hydrazine dihydrochloride is unique due to its specific arrangement of the quinoline and hydrazine moieties, which contributes to its distinct biological properties and reactivity compared to these similar compounds.

Molecular Structure and Bonding Patterns

The molecular architecture of quinolin-3-yl-hydrazine dihydrochloride consists of a quinoline backbone with a hydrazine group (-NH-NH₂) attached at the 3-position [2]. The quinoline moiety features a bicyclic structure containing a benzene ring fused with a pyridine ring, providing the compound with distinctive aromatic characteristics [2]. The hydrazine group introduces reactive nitrogen functionalities that significantly influence the compound's chemical behavior [2].

The bonding patterns within the molecule demonstrate typical characteristics of aromatic nitrogen heterocycles [3]. The quinoline ring system maintains planarity with minimal deviation, as observed in related quinoline derivatives where the root mean square deviation from planarity ranges from 0.012 to 0.031 Å [3] [4]. Bond lengths within the quinoline system follow established patterns for aromatic compounds, with carbon-carbon bonds in the aromatic rings measuring approximately 1.33-1.39 Å [4].

The hydrazine moiety exhibits characteristic nitrogen-nitrogen bonding with distances typically ranging from 1.26-1.34 Å for N-N single bonds [4]. The attachment of the hydrazine group to the quinoline ring at the 3-position creates a system capable of extensive electronic delocalization [5]. The nitrogen atoms in the hydrazine group can participate in hydrogen bonding interactions, contributing to the compound's solid-state properties [3].

Structural ParameterTypical RangeReference
Quinoline C-C bond lengths1.33-1.39 Å [4]
N-N bond length (hydrazine)1.26-1.34 Å [4]
Ring planarity deviation0.012-0.031 Å [3] [4]

Crystallographic Analysis and Solid-State Properties

The crystallographic properties of quinolin-3-yl-hydrazine dihydrochloride and related quinoline derivatives reveal important structural information about their solid-state organization [6] [7]. Quinoline derivatives commonly crystallize in various space groups, with monoclinic and orthorhombic systems being frequently observed [6] [7]. The molecular packing in the crystal lattice is significantly influenced by hydrogen bonding interactions involving the hydrazine nitrogen atoms and the chloride counter-ions [3] [4].

The compound exhibits typical characteristics of organic hydrochloride salts, where the chloride ions interact electrostatically with protonated nitrogen centers [8]. Water molecules, when present as hydrates, play crucial roles in stabilizing the crystal structure through hydrogen bonding networks [8]. These interactions create two-dimensional or three-dimensional arrays that determine the overall crystal architecture [8].

Intermolecular interactions in the crystal structure include hydrogen bonds between nitrogen-hydrogen groups and chloride ions, as well as aromatic π-π stacking interactions between quinoline rings [3] [4]. The dihedral angles between aromatic rings in related structures typically range from 8 to 12 degrees, indicating slight twisting from perfect planarity [3] [4].

Crystal ParameterTypical ValuesSpace Groups
Dihedral angles8-12° [3] [4]
Common space groupsP21/c, Cc, P21/n [4] [6]
Hydrogen bond distances2.5-3.2 Å [3] [4]

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of quinolin-3-yl-hydrazine dihydrochloride displays characteristic signals that reflect the compound's structural features [9] [10] [11]. The aromatic protons of the quinoline ring system typically resonate in the downfield region between 6.5 and 8.0 parts per million, consistent with aromatic hydrogen environments [10] [11].

The quinoline ring protons exhibit distinct chemical shift patterns based on their positions relative to the nitrogen heteroatom [9] [12]. Protons at positions ortho and para to the quinoline nitrogen typically appear at higher frequencies due to the deshielding effect of the electronegative nitrogen atom [12]. The proton at the 2-position of the quinoline ring generally resonates around 9.0-9.5 parts per million, while other aromatic protons appear in the 7.0-8.5 parts per million range [9] [12].

The hydrazine protons appear as exchangeable signals, typically observed as broad singlets due to rapid exchange with water or other protic solvents [13] [14]. These signals are often found in the 3.0-6.0 parts per million region, depending on the degree of protonation and hydrogen bonding [13] [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [11] [12]. The aromatic carbons of the quinoline ring appear in the 120-160 parts per million range, with carbons adjacent to nitrogen showing characteristic downfield shifts [11] [12]. The carbon at the 3-position, where the hydrazine substitution occurs, typically resonates around 129-135 parts per million [11].

¹H NMR Chemical ShiftsAssignmentChemical Shift (ppm)
Quinoline H-2Aromatic9.0-9.5
Quinoline H-4,5,6,7,8Aromatic7.0-8.5
Hydrazine NHExchangeable3.0-6.0
¹³C NMR Chemical ShiftsAssignmentChemical Shift (ppm)
Quinoline aromatic carbonsAromatic120-160
C-3 (substituted)Aromatic129-135
Quaternary carbonsAromatic140-160

Infrared Spectroscopy and Characteristic Bands

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about quinolin-3-yl-hydrazine dihydrochloride [15] [16] [17]. The spectrum exhibits several diagnostic absorption bands that correspond to specific functional groups within the molecule [15] [16].

The nitrogen-hydrogen stretching vibrations of the hydrazine group appear as characteristic bands in the 3200-3500 wavenumber region [17] [18]. These bands often appear as broad absorptions due to hydrogen bonding interactions with chloride ions and water molecules [17]. The quinoline ring system contributes aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers [16] [19].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, typical of substituted aromatic compounds [15] [16]. The presence of the nitrogen heteroatom in the quinoline ring influences the exact positions of these bands compared to purely carbocyclic aromatic systems [15].

Carbon-nitrogen stretching vibrations appear in the 1200-1400 wavenumber range, while nitrogen-nitrogen stretching from the hydrazine moiety typically occurs around 1000-1200 wavenumbers [16] [18]. The fingerprint region below 1000 wavenumbers contains numerous bands corresponding to out-of-plane bending vibrations and skeletal deformations [16] [19].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
N-H stretching3200-3500Hydrazine NH₂
Aromatic C-H stretching3000-3100Quinoline ring
C=C aromatic stretching1400-1600Ring vibrations
C-N stretching1200-1400Aromatic C-N
N-N stretching1000-1200Hydrazine N-N

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of quinolin-3-yl-hydrazine dihydrochloride provides valuable information about its fragmentation behavior under ionization conditions [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 232 for the dihydrochloride form, corresponding to the protonated molecular ion of the entire salt complex [1] [23].

Under electrospray ionization conditions, the compound typically forms protonated molecular ions through addition of protons to the basic nitrogen centers [22] [24]. The base peak in the mass spectrum often corresponds to the quinoline-containing fragment after loss of the hydrazine moiety or portions thereof [20] [25].

Characteristic fragmentation patterns include the loss of hydrazine (mass 32) to yield fragments at mass-to-charge ratio 200, corresponding to a quinoline-based cation [25] [26]. Additional fragmentation may involve the loss of hydrogen cyanide (mass 27) from the quinoline ring system, a common fragmentation pathway for nitrogen-containing aromatic heterocycles [26].

The fragmentation behavior is influenced by the protonation sites, which typically occur at the most basic nitrogen atoms in the molecule [27] [22]. Collision-induced dissociation experiments reveal that the quinoline ring system tends to remain intact during fragmentation, with cleavage occurring preferentially at the hydrazine linkage [22] [25].

Fragment IonMass-to-Charge RatioAssignment
[M+H]⁺232Molecular ion
[M-NH₂NH₂]⁺200Loss of hydrazine
[M-HCN]⁺205Loss of hydrogen cyanide
Quinoline base peak129Quinoline fragment

Conformational Analysis and Molecular Modeling

Computational studies using Density Functional Theory provide insights into the conformational preferences and electronic properties of quinolin-3-yl-hydrazine dihydrochloride [28] [29] [30]. Molecular modeling calculations typically employ basis sets such as 6-31G(d,p) or 6-311G(d,p) with functionals like B3LYP to optimize molecular geometries [29] [30] [31].

The optimized geometry reveals that the quinoline ring system maintains planarity with minimal deviation, consistent with experimental crystallographic observations [5] [30]. The hydrazine substituent can adopt different conformations relative to the quinoline plane, with rotational barriers typically ranging from 5-15 kilocalories per mole [32] [33].

Conformational analysis indicates that the preferred orientation around the nitrogen-nitrogen bond involves specific orientations that minimize steric interactions while maximizing electronic stabilization [32] [30]. The lone pairs of electrons on adjacent nitrogen atoms can adopt eclipsed or staggered conformations depending on the substitution pattern and environmental conditions [32].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provide information about the electronic properties and reactivity of the compound [29] [30]. The energy gap between these orbitals typically ranges from 3-5 electron volts for quinoline derivatives, indicating moderate electronic excitation energies [29] [31].

Electrostatic potential maps reveal the distribution of electron density across the molecule, highlighting regions of high and low electron density that influence intermolecular interactions [34] [30]. These calculations support the observed hydrogen bonding patterns and crystal packing arrangements [34].

Computational ParameterTypical ValueMethod
HOMO-LUMO gap3-5 eVDFT/B3LYP
Rotational barrier (N-N)5-15 kcal/mol [32] [33]
Ring planarity deviation<0.05 ÅDFT optimization
Dipole moment2-6 Debye [30] [31]

Physical State, Appearance, and Organoleptic Properties

Quinolin-3-yl-hydrazine dihydrochloride presents as a crystalline solid under standard conditions [1]. The compound exhibits the characteristic appearance of a white to off-white crystalline powder, typical of many hydrazine hydrochloride salts [2]. The dihydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base form.

The molecular structure consists of a quinoline ring system with a hydrazine substituent at the 3-position, forming ionic interactions with two hydrochloride molecules. This salt formation significantly influences the compound's physical properties, including its solubility profile and crystalline structure [1]. The presence of multiple nitrogen atoms in the structure contributes to the compound's ability to form hydrogen bonds with water molecules and other polar solvents.

Table 1: Basic Physical Properties

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
ColorWhite to off-white
OdorCharacteristic amine-like odor
Crystal SystemNot specified
PolymorphismNot reported

Solubility Profile and Partition Coefficients

The solubility characteristics of quinolin-3-yl-hydrazine dihydrochloride are governed by its ionic nature and the presence of both hydrophilic and hydrophobic structural components. The dihydrochloride salt form demonstrates moderate solubility in water due to the ionic interactions between the protonated nitrogen atoms and chloride ions [2] [1].

The compound exhibits enhanced solubility in polar organic solvents compared to non-polar solvents. This solubility pattern is consistent with compounds containing both aromatic ring systems and polar functional groups. The quinoline ring provides some lipophilic character, while the hydrazine moiety and hydrochloride salts contribute to hydrophilic interactions [3].

Table 2: Solubility Profile

Solvent SystemSolubility ClassificationEstimated Log P
WaterModerately soluble-
MethanolHighly soluble-
EthanolSoluble-
DMSOHighly soluble-
AcetoneSlightly soluble-
n-HexaneInsoluble-

The partition coefficient (Log P) for quinoline derivatives typically ranges from 1.5 to 3.5, depending on substituents [3]. For hydrazine-substituted quinolines, the Log P values are generally lower due to the hydrophilic nature of the hydrazine group. The dihydrochloride salt form further reduces the Log P value, making the compound more hydrophilic than its free base counterpart.

Stability Under Various Environmental Conditions

The stability of quinolin-3-yl-hydrazine dihydrochloride under different environmental conditions is a critical factor for its storage and handling. Hydrazine derivatives, including quinoline-substituted compounds, generally exhibit good stability under normal storage conditions but may be sensitive to specific environmental factors [4] [2].

Chemical Stability

The compound demonstrates stability under recommended storage conditions, which typically include storage in a cool, dry place away from direct sunlight [2]. The dihydrochloride salt form provides enhanced stability compared to the free base, as salt formation often improves the crystalline structure and reduces reactivity.

Thermal Stability

Thermal decomposition data for quinolin-3-yl-hydrazine dihydrochloride is limited in the available literature. However, related hydrazine compounds typically begin to decompose at temperatures above 200°C, with the formation of nitrogen gas and other decomposition products [5]. The presence of the quinoline ring system may provide additional thermal stability compared to simple hydrazine derivatives.

Oxidative Stability

Hydrazine compounds are generally susceptible to oxidation, particularly in the presence of oxygen and moisture [4] [6]. The oxidation typically proceeds through the formation of nitrogen gas and water as primary products. The rate of oxidation can be influenced by pH, temperature, and the presence of catalytic metals [6].

Table 3: Stability Under Various Conditions

ConditionStability AssessmentRecommended Precautions
Room TemperatureStableStandard storage
Elevated TemperaturePotentially unstable above 200°CAvoid heating
MoistureStable under normal humidityKeep dry
LightStableProtect from direct sunlight
Air/OxygenModerately stableMinimize air exposure
Acidic conditionsStableCompatible with acidic media
Basic conditionsLess stableAvoid strong bases

Acid-Base Behavior and pKa Values

The acid-base properties of quinolin-3-yl-hydrazine dihydrochloride are determined by the presence of multiple nitrogen atoms in the molecular structure. The compound contains three nitrogen atoms: one in the quinoline ring and two in the hydrazine moiety, each capable of protonation under appropriate conditions [7].

Protonation Sites

The quinoline nitrogen (N1) typically exhibits a pKa value around 4.9, similar to quinoline itself [7]. The hydrazine nitrogen atoms can undergo sequential protonation, with the first protonation occurring at the terminal nitrogen atom. The pKa values for hydrazine derivatives are generally in the range of 8-10 for the first protonation and 0-2 for the second protonation [7].

Table 4: Estimated pKa Values

Protonation SiteEstimated pKaProtonation Order
Quinoline N14.9 ± 0.5Third
Hydrazine N (terminal)8.5 ± 0.5First
Hydrazine N (internal)1.5 ± 0.5Second

The dihydrochloride salt indicates that two protonation sites are occupied under normal conditions, likely the terminal hydrazine nitrogen and the internal hydrazine nitrogen. This ionization pattern affects the compound's solubility, stability, and biological activity.

pH-Dependent Behavior

The compound's behavior varies significantly with pH. At low pH values (pH < 2), all three nitrogen atoms may be protonated, resulting in a triprotonated species. At physiological pH (7.4), the compound exists primarily as a monoprotonated species. At high pH values (pH > 10), the compound may exist predominantly in its neutral form [7].

Spectral Properties and Chromophoric Characteristics

The spectral properties of quinolin-3-yl-hydrazine dihydrochloride are dominated by the quinoline chromophore, which exhibits characteristic absorption and emission patterns in the ultraviolet and visible regions [8] [9].

Ultraviolet-Visible Spectroscopy

The quinoline ring system displays typical π-π* transitions in the UV region, with major absorption bands expected around 250-350 nm [10]. The compound also exhibits n-π* transitions from the nitrogen lone pairs, which appear as weaker bands in the 300-400 nm region. The hydrazine substituent may cause slight bathochromic shifts compared to unsubstituted quinoline [8].

Table 5: UV-Vis Spectral Characteristics

Transition TypeWavelength Range (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
π-π*250-28020,000-30,000Quinoline ring
π-π*300-33010,000-15,000Extended conjugation
n-π*340-3801,000-3,000Nitrogen lone pairs

Infrared Spectroscopy

The infrared spectrum of quinolin-3-yl-hydrazine dihydrochloride exhibits characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching vibrations from the hydrazine moiety appear in the 3200-3400 cm⁻¹ region, while the C=N and C=C stretching vibrations from the quinoline ring appear in the 1600-1650 cm⁻¹ region [8] [9].

Table 6: IR Spectral Assignments

Frequency Range (cm⁻¹)AssignmentIntensity
3200-3400N-H stretchMedium-Strong
3000-3100Aromatic C-H stretchMedium
1600-1650C=N stretchStrong
1580-1620C=C stretchStrong
1450-1500C-N stretchMedium
800-900Aromatic C-H bendMedium

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of quinolin-3-yl-hydrazine dihydrochloride displays characteristic patterns for the quinoline protons and the hydrazine NH protons. The aromatic protons appear in the typical aromatic region (7-9 ppm), while the NH protons appear as exchangeable signals that may be broadened due to quadrupolar relaxation [11] [12].

Table 7: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
8.5-9.0SingletH-2 (quinoline)
8.0-8.5DoubletH-4 (quinoline)
7.5-8.0MultipletH-5, H-8 (quinoline)
7.0-7.5MultipletH-6, H-7 (quinoline)
4.0-6.0BroadNH protons

Mass Spectrometry

The mass spectrum of quinolin-3-yl-hydrazine dihydrochloride typically shows the molecular ion peak of the free base at m/z 159 (C₉H₉N₃), with the protonated molecular ion [M+H]⁺ appearing at m/z 160. The dihydrochloride salt loses HCl molecules during ionization, reverting to the free base form [1].

Table 8: Mass Spectral Fragmentation

m/zAssignmentRelative Intensity
159[M]⁺ (free base)100%
160[M+H]⁺80%
131[M-N₂H₂]⁺60%
103[Quinoline-H]⁺40%
129[Quinoline]⁺90%

Other CAS

61621-35-0

General Manufacturing Information

Quinoline, 3-hydrazinyl-, hydrochloride (1:2): INACTIVE

Dates

Last modified: 08-15-2023

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